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Abstract

Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, potent, and selective
small-molecule inhibitor of the Weel kinase, a critical regulator of the G2/M cell cycle
checkpoint.[1][2][3] Its development represents a targeted therapeutic strategy aimed at
exploiting the genomic instability inherent in many cancer cells, particularly those with
deficiencies in the G1 checkpoint, often due to TP53 mutations.[4][5] By inhibiting Weel,
adavosertib abrogates the G2 checkpoint, forcing cells with damaged DNA to enter mitosis
prematurely, leading to mitotic catastrophe and subsequent apoptosis.[4][6][7] This guide
provides an in-depth technical overview of the discovery, mechanism of action, preclinical
characterization, and clinical development of adavosertib, presenting key data in a structured
format and detailing experimental methodologies.

Discovery and Rationale

The discovery of adavosertib stemmed from the understanding that many cancer cells, having
lost the G1 checkpoint, become critically reliant on the G2 checkpoint to repair DNA damage
before entering mitosis.[4][5] The Weel kinase is a key gatekeeper of this checkpoint,
inactivating the Cyclin B-CDK1 complex through inhibitory phosphorylation of CDK1 at Tyrosine
15 (Tyr15).[8][9][10] The hypothesis was that inhibiting Weel would selectively sensitize p53-
deficient cancer cells to DNA-damaging agents, while sparing normal cells with a functional G1
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checkpoint.[5] Adavosertib was identified as a potent and selective ATP-competitive inhibitor of
Weel.[11][12]

Mechanism of Action

Adavosertib exerts its anti-cancer effects by targeting the Weel kinase, a central component of
the cell cycle regulatory network.

The Weel Signaling Pathway

Weel is a serine/threonine kinase that plays a pivotal role in the G2/M checkpoint.[8] Its
primary substrate is the cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[13][14]
Upon DNA damage, checkpoint kinases such as ATM and ATR are activated, which in turn
activate Chk1 and Chk2. These kinases then phosphorylate and activate Weel, leading to the
inhibitory phosphorylation of CDK1 on Tyrl5 and Thr14.[8][13] This phosphorylation prevents
the activation of the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or
MPF), thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[8][13][14] The
action of Weel is counteracted by the Cdc25 phosphatase, which dephosphorylates CDK1 to
promote mitotic entry.[13]
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Figure 1: The G2/M Checkpoint and the Mechanism of Action of Adavosertib.
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Adavosertib's Impact

Adavosertib, by inhibiting Weel, prevents the phosphorylation of CDK1.[4] This leads to the
accumulation of active CDK1/Cyclin B complex, overriding the G2 checkpoint and forcing cells
into mitosis, irrespective of their DNA damage status.[14] In cancer cells with a defective G1
checkpoint (e.g., due to p53 mutation), this premature mitotic entry with unrepaired DNA leads
to a lethal outcome known as mitotic catastrophe.[2][5][6]

Preclinical Development
In Vitro Potency and Selectivity

Adavosertib was identified as a highly potent inhibitor of Weel kinase.

Parameter Value Reference
IC50 (Weel, cell-free assay) 5.2nM [11][15]
IC50 (Yes kinase) 14 nM [11]
EC50 (inhibition of CDC2Y15

o 49 nM [11]
phosphorylation in WiDr cells)
EC50 (abrogation of
gemcitabine-induced cell cycle 81 nM [5]

arrest in WiDr cells)

Table 1: In Vitro Potency of Adavosertib.

Adavosertib demonstrated high selectivity for Weel over other kinases, including Myt1, another
kinase that phosphorylates CDK1.[11]

Cellular Activity and Synergy with DNA Damaging
Agents

In cellular assays, adavosertib was shown to abrogate the G2 checkpoint induced by DNA
damaging agents like gemcitabine, leading to increased apoptosis in p53-deficient cancer cell
lines.[5] While adavosertib alone showed modest anti-proliferative effects at higher
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concentrations, its primary preclinical activity was observed in combination with chemotherapy.

[11][15]
Cell Line (p53 o ]
Combination Agent Observation Reference
status)
Abrogation of G2
_ o arrest, premature
WiDr (mutant) Gemcitabine o [5]
mitotic entry,
apoptosis
Moderate anti-
o proliferative effect with
H1299 (null) Gemcitabine ) [11]
adavosertib alone at
300 nM
Various pediatric solid ] Synergistic growth
Irinotecan o [16]
tumors inhibition
] ] Sensitization to
Ovarian cancer cells Carboplatin [12]

chemotherapy

Table 2: Preclinical Cellular Activity of Adavosertib in Combination Therapies.

Clinical Development

Adavosertib has undergone extensive clinical evaluation as both a monotherapy and in

combination with various anti-cancer agents across a range of solid tumors.

Phase | Clinical Trials

Phase | studies were conducted to determine the maximum tolerated dose (MTD),

recommended Phase Il dose (RP2D), safety profile, and pharmacokinetics of adavosertib.
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Key
Trial Patient Toxicities
. Therapy . MTDIRP2D Reference
Identifier Population (Dose-
Limiting)
Monotherapy:
Monotherapy Not reached
NCT0064864 Advanced 225 mg BID
& ] for [17]
8 o solid tumors (2.5
Combination monotherapy
days/week)
85 mg/m?/day
] ] adavosertib + )
Children with Dehydration,
] ] 90 mg/mz?/day ]
ADVL1312 + Irinotecan relapsed solid diarrhea, [17][18]
irinotecan (5 )
tumors hypotension
days on, 21-
day cycle)
Not defined
(de-
escalation to
AcSé- Children with 25 Neutropenia,
ESMART + Carboplatin  advanced thrombocytop  [12]
] ) mg/m2/dose ]
(Arm C) malignancies ) enia
adavosertib +
AUC 4
carboplatin)
Locally 300 mg QD )
Anemia,
NCT0261007 advanced or (5dayson, 2 )
Monotherapy ] neutropenia, [19]
5 metastatic days off for 2 )
] diarrhea
solid tumors of 3 weeks)
Cervical,
+ ) Thrombocyto
~vaginal, Not )
Phase | Chemoradiati ) ) penia, [20]
uterine determined ]
on diarrhea
cancers

Table 3: Selected Phase | Clinical Trial Data for Adavosertib.

Phase Il Clinical Trials
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Phase Il trials have evaluated the efficacy of adavosertib in specific patient populations, often

enriched for biomarkers such as TP53 mutations or CCNE1 amplification.[21][22]

Ke
Trial Patient Primary y
. Therapy . ; Efficacy Reference
Identifier Population Endpoint
Results
ORR: 6.3%
(OC BRCA
Advanced
. wt), 3.3%
NCT0248231 solid tumors
_ (OC BRCA
1 (Phase Ib Monotherapy  (Ovarian, ORR [2][23]
_ mut), 8.3%
expansion) TNBC,
(SCLcC
SCLC) ]
biomarker
NA)
No objective
SETD2- responses;
altered Stable
NCI 10170 Monotherapy ORR ) ) [24][25]
advanced disease in
solid tumors 56% of
patients
Platinum- o
N Significant
_ sensitive, , ,
+ Paclitaxel + Progression- improvement
Phase I ] TP53-mutant ) ) [21]
Carboplatin ) free survival in ePFS vs.
ovarian
placebo
cancer
Promising
Refractory activity,
solid tumors especially in
Phase Il Monotherapy ) ORR o [22]
with CCNE1 epithelial
amplification ovarian
cancer

Table 4: Selected Phase Il Clinical Trial Data for Adavosertib.
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Experimental Protocols
Weel Kinase Inhibition Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of adavosertib against recombinant human
Weel kinase.

Methodology:

e Recombinant human Weel is incubated with the substrate, poly(Lys, Tyr), in a kinase
reaction buffer.

e The reaction is initiated by the addition of ATP, including [y-33P]ATP as a tracer, and varying
concentrations of adavosertib.

e The mixture is incubated at 30°C for 30 minutes.

e The reaction is stopped, and the radioactivity incorporated into the substrate is trapped on
MultiScreen-PH plates.

e The amount of incorporated radioactivity is quantified using a liquid scintillation counter.

e IC50 values are calculated from the dose-response curves.[11]

Cellular Phospho-CDC2 (Tyrl5) Inhibition Assay

Objective: To measure the ability of adavosertib to inhibit the phosphorylation of the Weel
substrate, CDC2 (CDK1), in a cellular context.

Methodology:

e Human colorectal cancer cells (e.g., WiDr) are cultured and pretreated with a DNA-damaging
agent (e.g., gemcitabine) to induce G2 arrest and increase CDC2Y15 phosphorylation.

o Cells are then treated with a range of concentrations of adavosertib.

o After a specified incubation period, cells are lysed.
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e The levels of phosphorylated CDC2 at Tyrl5 are quantified using a specific immunoassay
(e.g., ELISA or Western blot).

o EC50 values are determined from the concentration-response curves.[5]
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Figure 2: Workflow for Key Preclinical Assays of Adavosertib.
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Conclusion and Future Directions

Adavosertib has demonstrated a clear mechanism of action and promising anti-tumor activity,
particularly in combination with DNA-damaging therapies in cancers with G1 checkpoint
defects.[6][26][27] Its development has paved the way for targeting cell cycle checkpoints as a
viable anti-cancer strategy. The primary challenges remain the identification of optimal
combination partners and dosing schedules to manage toxicities, as well as the validation of
predictive biomarkers to select patients most likely to benefit from this targeted therapy.[6][26]
[27] Ongoing and future research will likely focus on refining patient selection through
molecular profiling and exploring novel combinations with other targeted agents and
immunotherapies.[6][26][27]
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15544475?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

